Cas no 3380-62-9 (Benzenamine,N,N-dimethyl-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-)

Benzenamine,N,N-dimethyl-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)- structure
3380-62-9 structure
Product Name:Benzenamine,N,N-dimethyl-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-
CAS No:3380-62-9
MF:C19H21N3
MW:291.390144109726
CID:320756
PubChem ID:201166
Update Time:2025-04-19

Benzenamine,N,N-dimethyl-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine,N,N-dimethyl-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)-
    • N,N-dimethyl-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)aniline
    • N,N-Dimethyl-4-(2,3,4,9-tetrahydro-1H-.beta.-carbolin-1-yl)aniline
    • N,N-Dimethyl-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)aniline
    • N,N-Dimethyl-N-(4-(2,3,4,9-tetrahydro-1H-.beta.-carbolin-1-yl)phenyl)amine
    • 1-(p-Dimethylaminophenyl)tetrahydronorharman
    • 5-25-11-00474 (Beilstein Handbook Reference)
    • CHEMBL5197622
    • 3380-62-9
    • SCHEMBL6781298
    • NSC665901
    • InChI=1/C19H21N3/c1-22(2)14-9-7-13(8-10-14)18-19-16(11-12-20-18)15-5-3-4-6-17(15)21-19/h3-10,18,20-21H,11-12H2,1-2H3
    • 9H-Pyrido(3,4-b)indole, 1,2,3,4-tetrahydro-1-(p-(dimethylamino)phenyl)-
    • BRN 0682466
    • DTXSID501147901
    • N,N-Dimethyl-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)benzenamine
    • OHXAAMBDNQSPCS-UHFFFAOYSA-
    • NSC-665901
    • Inchi: 1S/C19H21N3/c1-22(2)14-9-7-13(8-10-14)18-19-16(11-12-20-18)15-5-3-4-6-17(15)21-19/h3-10,18,20-21H,11-12H2,1-2H3
    • InChI Key: OHXAAMBDNQSPCS-UHFFFAOYSA-N
    • SMILES: N1CCC2C3C=CC=CC=3NC=2C1C1C=CC(=CC=1)N(C)C

Computed Properties

  • Exact Mass: 291.17373
  • Monoisotopic Mass: 291.173547683g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 2
  • Complexity: 375
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 31.1Ų

Experimental Properties

  • PSA: 31.06

Benzenamine,N,N-dimethyl-4-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)- Related Literature

Recommended suppliers
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
烟台朗裕新材料科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.